molecular formula C16H10N4O4S B2439741 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 475045-12-6

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2439741
CAS No.: 475045-12-6
M. Wt: 354.34
InChI Key: WJJHUUOEYXGPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of functional groups such as cyano, methoxy, and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using methanol and a suitable base.

    Cyano Group Introduction: The cyano group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the cyano-substituted benzothiazole with 4-aminobenzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Methanol, sodium methoxide (NaOMe).

Major Products Formed

    Reduction of Nitro Group: 4-amino-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide.

    Reduction of Cyano Group: 4-cyano-N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)benzamide.

    Substitution of Methoxy Group: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like cyano, methoxy, and nitro allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group, which may affect its biological activity.

    4-cyano-N-(4-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group, which may influence its solubility and reactivity.

    4-cyano-N-(4-methoxy-6-chloro-1,3-benzothiazol-2-yl)benzamide: Contains a chloro group instead of a nitro group, which may alter its chemical properties.

Uniqueness

The unique combination of cyano, methoxy, and nitro groups in 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide provides it with distinct chemical and biological properties. These functional groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O4S/c1-24-12-6-11(20(22)23)7-13-14(12)18-16(25-13)19-15(21)10-4-2-9(8-17)3-5-10/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHUUOEYXGPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.